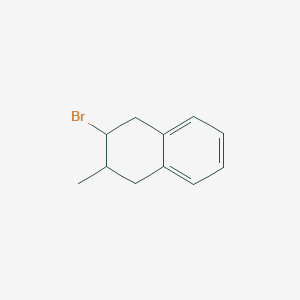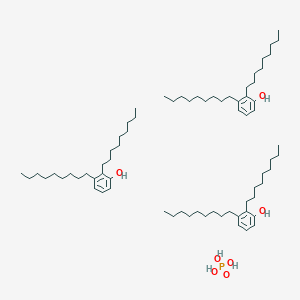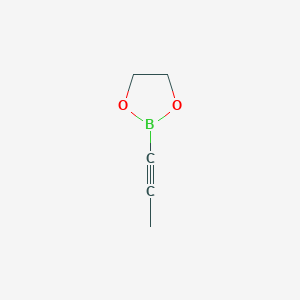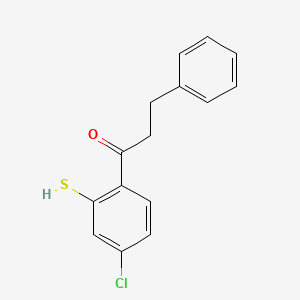![molecular formula C14H11N5O B12523108 N-[4-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 651769-73-2](/img/structure/B12523108.png)
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide is a compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a tetrazole ring, which is known for its bioisosteric properties, making it a valuable component in drug design and development. The tetrazole ring can mimic the carboxyl group, enhancing the compound’s lipophilicity and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative, which is then coupled with benzoyl chloride to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a GPR35 agonist, the compound binds to the receptor, activating downstream signaling pathways that modulate pain and inflammation . The tetrazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can be compared with other tetrazole-containing compounds:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives: These compounds also feature the tetrazole ring and have shown potential in antibacterial and anticancer applications .
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Similar in structure but with the tetrazole ring positioned differently, affecting its biological activity.
The uniqueness of this compound lies in its specific interaction with GPR35, making it a promising candidate for therapeutic development.
Propriétés
Numéro CAS |
651769-73-2 |
|---|---|
Formule moléculaire |
C14H11N5O |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)15-12-8-6-10(7-9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19) |
Clé InChI |
KYFMRZSWZBCOCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)

![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)

![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

